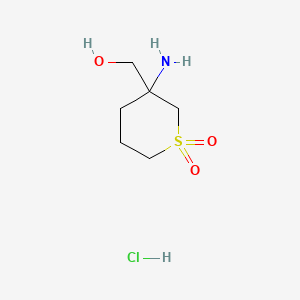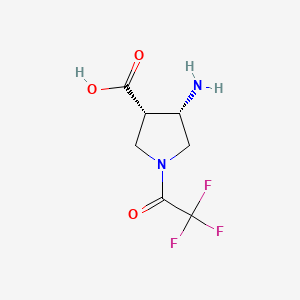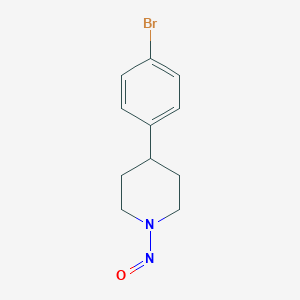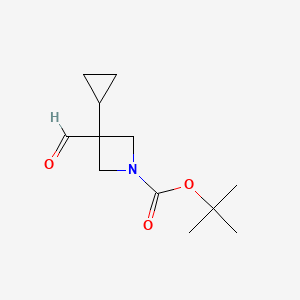
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate is an organic compound with the molecular formula C12H19NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of azetidine with tert-butyl chloroformate and cyclopropylcarbinol under basic conditions. The reaction typically proceeds as follows:
Formation of Azetidine Intermediate: Azetidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl azetidine-1-carboxylate.
Cyclopropylation: The intermediate is then reacted with cyclopropylcarbinol in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the cyclopropyl group.
Formylation: Finally, the cyclopropylated intermediate is treated with a formylating agent such as formic acid or formyl chloride to introduce the formyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Tert-butyl 3-cyclopropyl-3-carboxylazetidine-1-carboxylate.
Reduction: Tert-butyl 3-cyclopropyl-3-hydroxymethylazetidine-1-carboxylate.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets, increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-formylazetidine-1-carboxylate: Lacks the cyclopropyl group, making it less sterically hindered and potentially less stable.
Tert-butyl 3-cyclopropylazetidine-1-carboxylate: Lacks the formyl group, reducing its reactivity and potential biological activity.
Tert-butyl 3-hydroxyazetidine-1-carboxylate: Contains a hydroxyl group instead of a formyl group, altering its chemical reactivity and biological properties.
Uniqueness
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate is unique due to the presence of both the cyclopropyl and formyl groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and binding affinity, while the formyl group provides a reactive site for covalent interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2837688-35-2 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-12(7-13,8-14)9-4-5-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
PEZVBJKPOYUZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
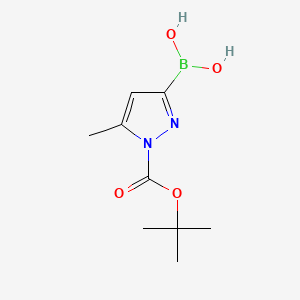

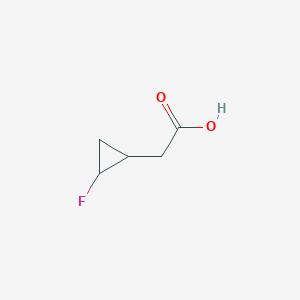

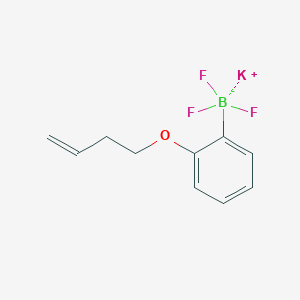
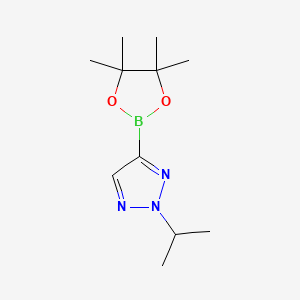


![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
